N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is a synthetic organic compound that has been identified as a positive allosteric modulator (PAM) of metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. [, , ] This means that it enhances the activity of these receptors without directly activating them. CPPHA plays a significant role in scientific research, particularly in the fields of neuroscience and pharmacology, as a tool for studying the function of mGluRs and exploring their potential as therapeutic targets for various central nervous system disorders.
CPPHA acts as a positive allosteric modulator of mGluR1 and mGluR5 by binding to a novel allosteric site distinct from the well-known MPEP (2-Methyl-6-(phenylethynyl)pyridine) binding site. [, , ] This binding enhances the response of the receptors to glutamate, the endogenous agonist. While the exact binding site for CPPHA remains uncharacterized, studies have identified specific mutations in mGluR1 and mGluR5 that abolish its potentiating effect, suggesting the involvement of specific amino acid residues in its binding. [, ]
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: